molecular formula C16H20N6 B3003885 3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine CAS No. 2034307-08-7

3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine

Cat. No. B3003885
CAS RN: 2034307-08-7
M. Wt: 296.378
InChI Key: OPWGSNXTQHBNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions with careful selection of substituents to enhance the desired biological activity. For instance, the synthesis of pyrido[1,2,3-de][1,4]benzoxazine derivatives with a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety involves the introduction of a fluorine atom to reduce toxicity and convulsion inductive ability . Similarly, the synthesis of triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process with a one-pot mode using various reagents and conditions to achieve the target compounds . These methods could potentially be adapted for the synthesis of "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine."

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for their pharmacological properties. X-ray diffraction (XRD) and spectroscopic techniques such as IR, NMR, and LC-MS are commonly used to elucidate the structures . Density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks can provide insights into the stability and intermolecular interactions of these compounds . These analytical methods would be relevant for the structural analysis of "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine."

Chemical Reactions Analysis

The reactivity of heterocyclic compounds can be influenced by the presence of different functional groups. For example, the 1,3-dipolar cycloaddition reactions can lead to the formation of various pyridazine derivatives . The presence of substituents such as cyclopropyl or piperazine can affect the outcome of such reactions. Understanding the reactivity patterns of similar compounds can help predict the chemical reactions that "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of specific substituents can improve properties like oral bioavailability and reduce undesirable effects like phototoxicity . The pharmacological screening of these compounds can reveal properties such as antiemetic, tranquilizing, and analgesic activities . These properties are essential for the development of new drugs and would be important to assess for "3-Cyclopropyl-6-(4-(6-methylpyrimidin-4-yl)piperazin-1-yl)pyridazine."

properties

IUPAC Name

3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPWGSNXTQHBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine

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